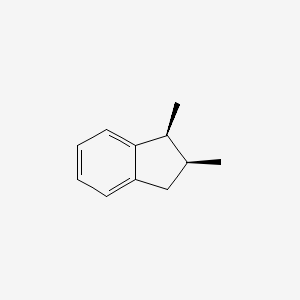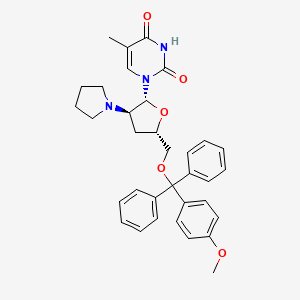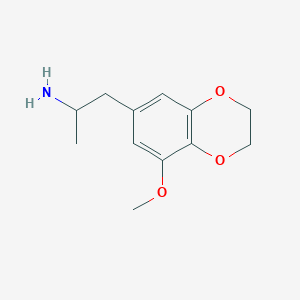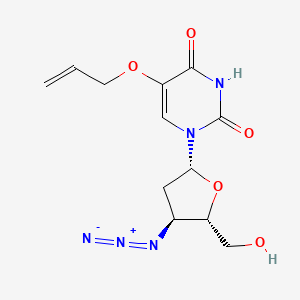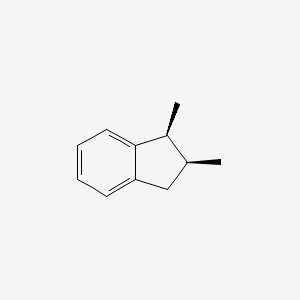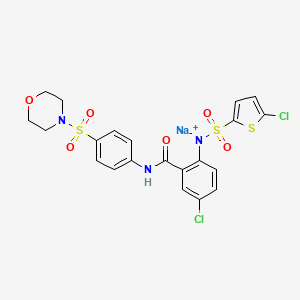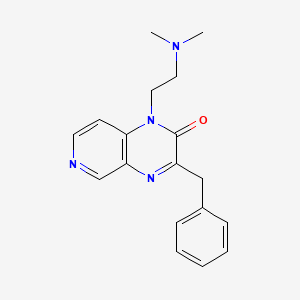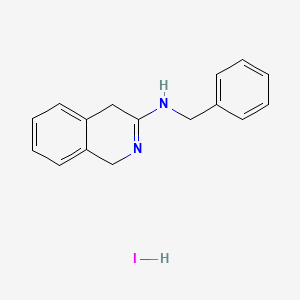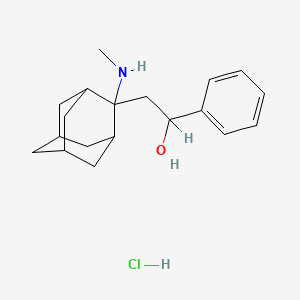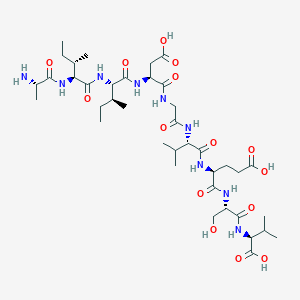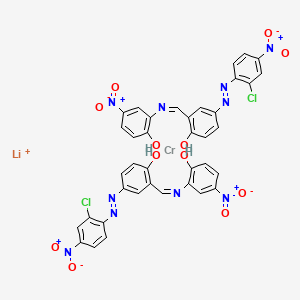![molecular formula C18H31Cl2N3O B12785227 Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French] CAS No. 125575-18-0](/img/structure/B12785227.png)
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate typically involves multiple steps. One common method includes the reaction of 4-propoxybenzaldehyde with diethylamine to form an intermediate, which is then reacted with cinnamoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Aplicaciones Científicas De Investigación
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
- (E)-N’-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide
Uniqueness
Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.
Propiedades
Número CAS |
125575-18-0 |
|---|---|
Fórmula molecular |
C18H31Cl2N3O |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(E)-N'-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-4-15-22-17-10-7-16(8-11-17)9-12-18(19)20-13-14-21(5-2)6-3;;/h7-12H,4-6,13-15H2,1-3H3,(H2,19,20);2*1H/b12-9+;; |
Clave InChI |
KTKOPUIODXPACI-ANOGCNOSSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C=C/C(=NCCN(CC)CC)N.Cl.Cl |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=CC(=NCCN(CC)CC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



